

Application Notes and Protocols for the Quantification of Disobutamide in Tissue Samples

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Compound of Interest

Compound Name: Disobutamide

Cat. No.: B1670763

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Introduction

Disobutamide is a di-cationic antiarrhythmic agent known for its high accumulation in tissues, a critical factor in understanding its pharmacokinetic and pharmacodynamic profile.[1] Accurate quantification of **Disobutamide** in various tissue samples is therefore essential for preclinical and clinical research. This document provides detailed application notes and protocols for the determination of **Disobutamide** concentrations in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3]

Physicochemical Properties of Disobutamide

A thorough understanding of the physicochemical properties of **Disobutamide** is crucial for developing a robust analytical method.

Property	Value	Significance for Analysis
Chemical Class	Antiarrhythmic Agent	Guides the selection of analytical techniques common for this class of drugs.
Cationic Nature	Di-cationic	Influences extraction method, particularly for Solid Phase Extraction (SPE) where ion-exchange mechanisms can be utilized. High tissue accumulation is attributed to this property. [1]
pKa	8.6 and 10.2 [1]	Dictates the pH for optimal extraction. Adjusting the sample pH to be approximately 2 units above or below the pKa values will ensure the analyte is in a neutral or fully ionized state, respectively, which is critical for efficient extraction.

Experimental Protocols

Protocol 1: Quantification of Disobutamide in Tissue by LC-MS/MS following Solid Phase Extraction (SPE)

This protocol is recommended for its high selectivity and ability to produce clean extracts, which is particularly important for complex matrices like tissue homogenates.

1. Tissue Homogenization:

- Accurately weigh approximately 100-200 mg of the tissue sample.
- Add 3 volumes (w/v) of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) containing a protease inhibitor cocktail.

- Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.
- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant for the extraction procedure.

2. Solid Phase Extraction (SPE):

- Internal Standard Spiking: Spike the tissue homogenate supernatant with an appropriate internal standard (IS), such as a stable isotope-labeled **Disobutamide** (**Disobutamide-d6**) or a structurally similar compound.
- SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
- Sample Loading: Acidify the supernatant with formic acid (to a final concentration of 2%) to ensure **Disobutamide** is in its fully protonated state. Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
- Washing:
 - Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic impurities.
 - Wash the cartridge with 1 mL of methanol to remove lipophilic impurities.
- Elution: Elute **Disobutamide** and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic mobile phase neutralizes the charge on **Disobutamide**, facilitating its elution.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:

- Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 μ m) is suitable for retaining and separating **Disobutamide** from matrix components.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold, and then re-equilibrate. The exact gradient should be optimized to ensure good peak shape and separation from any interferences.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Tandem Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is appropriate for the dicationic nature of **Disobutamide**.
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for **Disobutamide** and its IS. These transitions need to be determined by infusing a standard solution of **Disobutamide** into the mass spectrometer.
 - Hypothetical MRM Transitions for **Disobutamide**: Q1: m/z [M+H]⁺ → Q3: m/z [fragment ion 1]; Q1: m/z [M+H]⁺ → Q3: m/z [fragment ion 2]
 - Hypothetical MRM Transitions for IS (**Disobutamide-d6**): Q1: m/z [M+H+6]⁺ → Q3: m/z [fragment ion 1+6]
 - Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal intensity for the specified MRM transitions.

Protocol 2: Quantification of **Disobutamide** in Tissue by LC-MS/MS following Liquid-Liquid Extraction (LLE)

LLE is a simpler and often faster alternative to SPE, though it may result in less clean extracts.

1. Tissue Homogenization:

- Follow the same procedure as described in Protocol 1, step 1.

2. Liquid-Liquid Extraction (LLE):

- Internal Standard Spiking: Spike the tissue homogenate supernatant with the internal standard.
- pH Adjustment: Adjust the pH of the supernatant to >11 using a suitable base (e.g., 1M NaOH) to deprotonate **Disobutamide** and increase its solubility in organic solvents.
- Extraction: Add 3 volumes of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol).
- Vortex and Centrifuge: Vortex the mixture vigorously for 5 minutes, followed by centrifugation at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
- Collection and Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Follow the same LC-MS/MS conditions as described in Protocol 1, step 3.

Data Presentation

The following tables present illustrative quantitative data that could be expected from a validated method for **Disobutamide** in tissue samples.

Table 1: Illustrative Calibration Curve Parameters for **Disobutamide** in Rat Liver Tissue

Parameter	Value
Linearity Range	1 - 2000 ng/g
Correlation Coefficient (r^2)	> 0.995
Regression Equation	$y = mx + c$ (where y = peak area ratio, x = concentration)
Weighting	$1/x^2$

Table 2: Illustrative Accuracy and Precision Data for **Disobutamide** Quantification

Quality Control (QC) Level	Nominal Conc. (ng/g)	Intra-day Precision (%CV, n=6)	Inter-day Precision (%CV, n=18)	Accuracy (% Bias)
Lower Limit of Quantitation (LLOQ)	1	< 15%	< 15%	± 20%
Low QC (LQC)	3	< 10%	< 10%	± 15%
Medium QC (MQC)	100	< 10%	< 10%	± 15%
High QC (HQC)	1500	< 10%	< 10%	± 15%

Table 3: Illustrative Recovery and Matrix Effect Data for **Disobutamide**

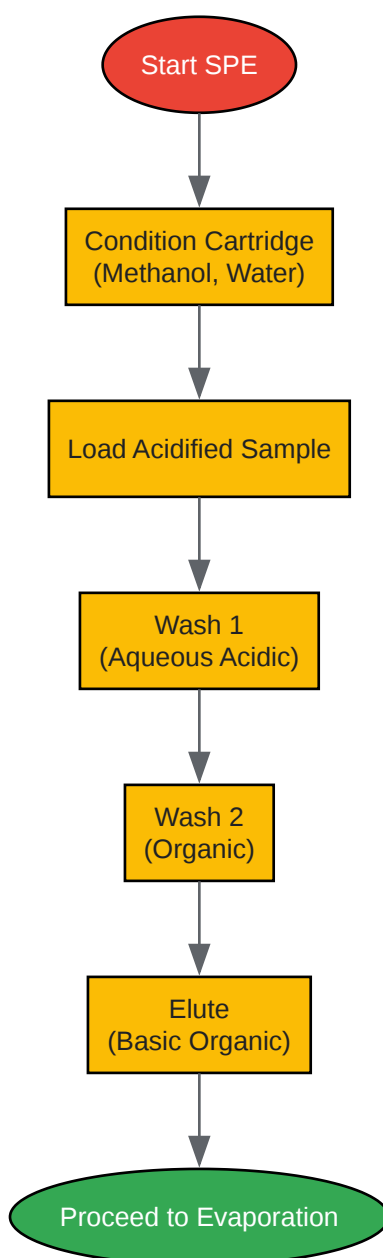
QC Level	Extraction Recovery (%)	Matrix Effect (%)
LQC	85 - 95%	90 - 110%
HQC	88 - 98%	92 - 108%

Visualization of Experimental Workflows



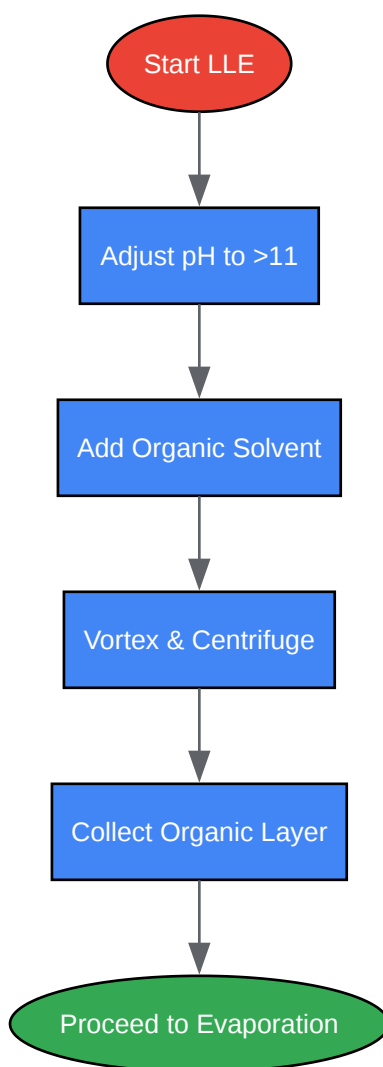
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Caption: General workflow for **Disobutamide** quantification in tissue.



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Caption: Detailed Solid Phase Extraction (SPE) workflow.



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Caption: Detailed Liquid-Liquid Extraction (LLE) workflow.

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